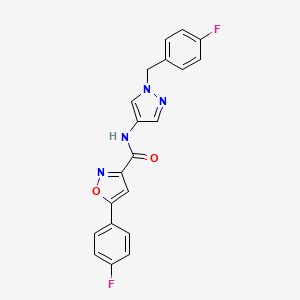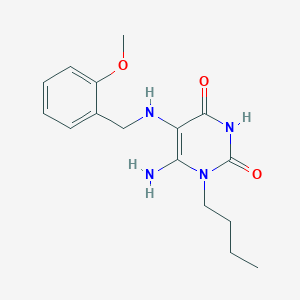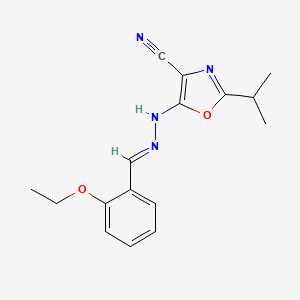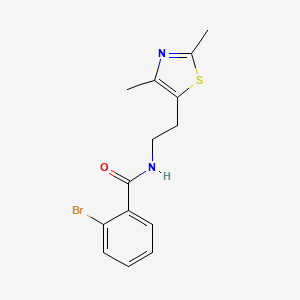![molecular formula C22H25N5O3 B2705725 4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105239-37-9](/img/structure/B2705725.png)
4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of organic chemistry, significant for its relevance to pharmaceuticals, agrochemicals, and dyes. Compounds similar to the query show versatility in synthesizing various heterocycles. For example, researchers have explored the cyclocondensation of heterocyclic thiones, leading to the synthesis of tricyclic heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment, showcasing the potential for creating bioactive molecules with complex structures (Brukshtus & Tumkevičius, 2000).
Molecular Docking and Biological Evaluation
The exploration of new compounds often involves molecular docking and biological activity screening. A study on the synthesis and screening of novel pyridine and fused pyridine derivatives, starting from a hydrazinyl-pyridine derivative, involved treatment with various reagents to yield derivatives that exhibited moderate to good binding energies towards a target protein, demonstrating antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis and Characterization of Complexes
The synthesis and characterization of cationic gold(I) heteroleptic complexes bearing a pyrazole-derived N-heterocyclic carbene show how complex compounds can be tailored for specific applications, including cytotoxic activities against cancer cell lines (Sivaram, Tan, & Huynh, 2013).
Properties
IUPAC Name |
4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-3-6-18(15(2)11-14)27-21-17(12-23-27)20(16-4-5-16)24-26(22(21)29)13-19(28)25-7-9-30-10-8-25/h3,6,11-12,16H,4-5,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBKBGOCORGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid](/img/structure/B2705643.png)

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate](/img/structure/B2705646.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2705647.png)
![6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2705649.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2705653.png)


![N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2705657.png)

![5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705659.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide](/img/structure/B2705663.png)
